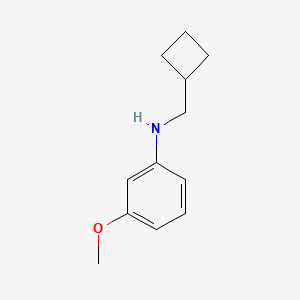
N-(Cyclobutylmethyl)-3-methoxybenzenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Cyclobutylmethyl)-3-methoxybenzenamine is an organic compound that features a cyclobutylmethyl group attached to a 3-methoxybenzenamine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclobutylmethyl)-3-methoxybenzenamine typically involves the reaction of 3-methoxybenzenamine with cyclobutylmethyl halides under basic conditions. A common method includes:
Starting Materials: 3-methoxybenzenamine and cyclobutylmethyl chloride or bromide.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene.
Procedure: The 3-methoxybenzenamine is dissolved in the solvent, and the base is added to the solution. The cyclobutylmethyl halide is then added dropwise, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is typically purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Cyclobutylmethyl)-3-methoxybenzenamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a suitable catalyst or under basic conditions.
Major Products
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
N-(Cyclobutylmethyl)-3-methoxybenzenamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(Cyclobutylmethyl)-3-methoxybenzenamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutylmethyl group and the methoxybenzenamine structure allow the compound to fit into binding sites, potentially inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Cyclobutylmethyl)-4-methoxybenzenamine: Similar structure but with the methoxy group at the 4-position.
N-(Cyclopropylmethyl)-3-methoxybenzenamine: Similar structure but with a cyclopropylmethyl group instead of cyclobutylmethyl.
N-(Cyclobutylmethyl)-3-ethoxybenzenamine: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
N-(Cyclobutylmethyl)-3-methoxybenzenamine is unique due to the presence of the cyclobutylmethyl group, which imparts specific steric and electronic properties that can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
356539-86-1 |
|---|---|
Formule moléculaire |
C12H17NO |
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
N-(cyclobutylmethyl)-3-methoxyaniline |
InChI |
InChI=1S/C12H17NO/c1-14-12-7-3-6-11(8-12)13-9-10-4-2-5-10/h3,6-8,10,13H,2,4-5,9H2,1H3 |
Clé InChI |
SDBFWMHTYZIKFC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)NCC2CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



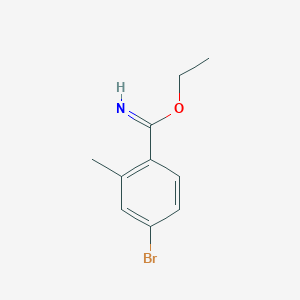

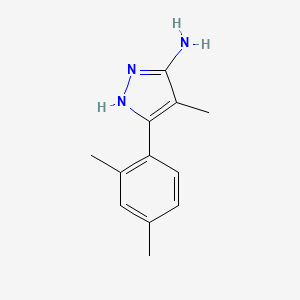
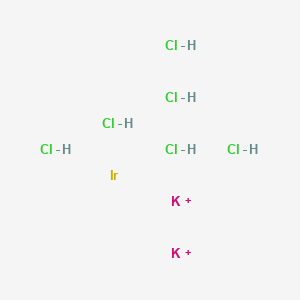
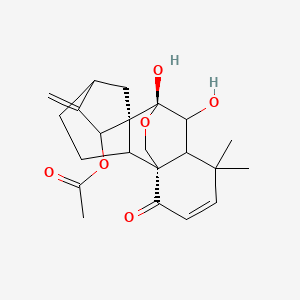
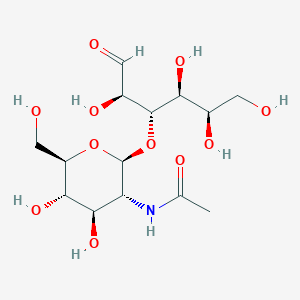
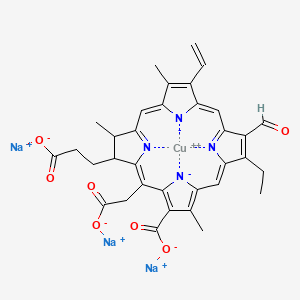

![{3-[(1H-imidazol-4-yl)methyl]phenyl}methanol](/img/structure/B12434293.png)
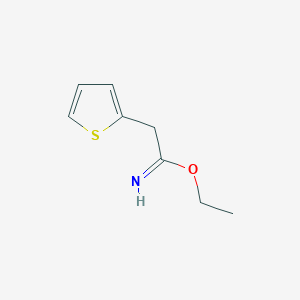
![2-{[(4aS)-4a-{[4,5-dihydroxy-6-(hydroxymethyl)-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-5-hydroxy-7-(hydroxymethyl)-1H,5H,7aH-cyclopenta[c]pyran-1-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12434305.png)
![Methyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate](/img/structure/B12434308.png)
![2-Amino-3H,4H-imidazo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12434313.png)
